![molecular formula C11H12O2 B11962487 Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione CAS No. 25282-60-4](/img/structure/B11962487.png)
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione is a complex organic compound characterized by its unique molecular structure. It contains multiple rings and functional groups, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione involves multiple steps, including cyclization and functional group transformations. Specific synthetic protocols and reaction conditions are often tailored to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of catalysts and controlled environments is common to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalen-5(1h)-one: Shares a similar core structure but differs in functional groups.
2,4,6-Tri-substituted-1,3,5-Triazines: Similar in terms of ring structures and substitution patterns.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: Similar in terms of complex ring systems and potential biological activities.
Uniqueness
Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
25282-60-4 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
tetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione |
InChI |
InChI=1S/C11H12O2/c12-8-2-4-5-3-9(13)11-7(5)1-6(4)10(8)11/h4-7,10-11H,1-3H2 |
InChI-Schlüssel |
UMTGRACNABMAJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3CC(=O)C2C4C1C3CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


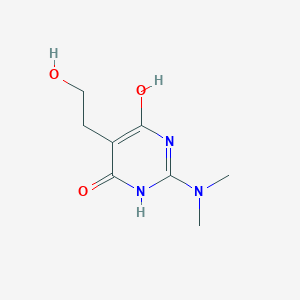
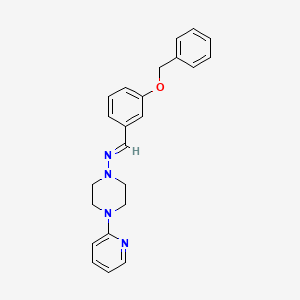
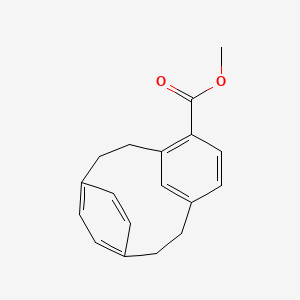
![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962418.png)
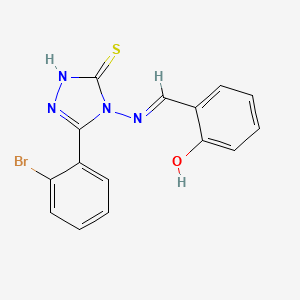
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962430.png)

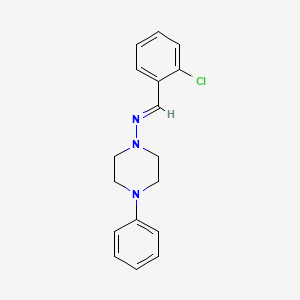
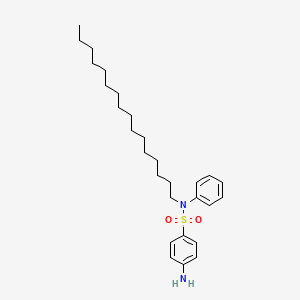
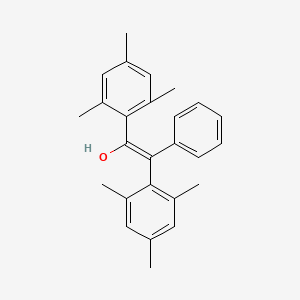
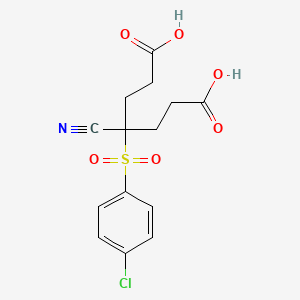

![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)

